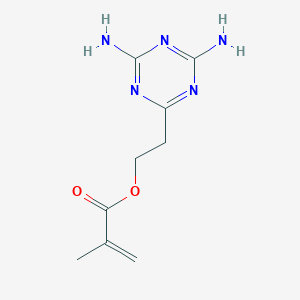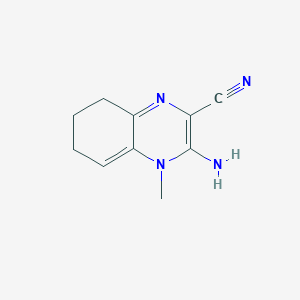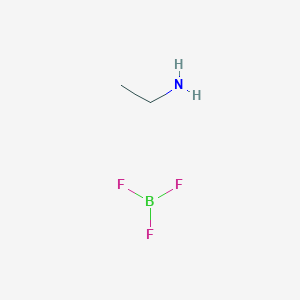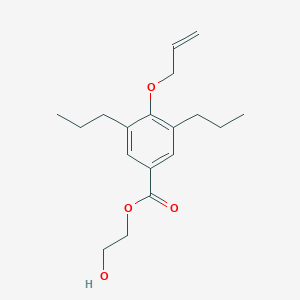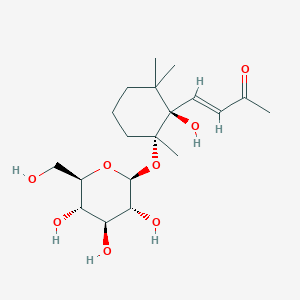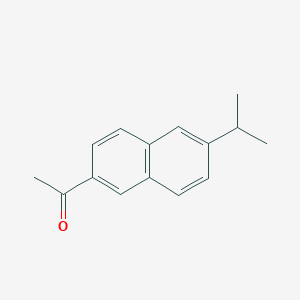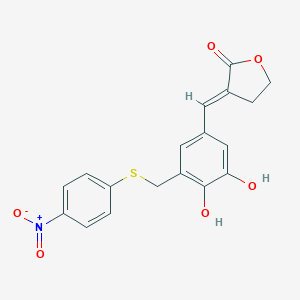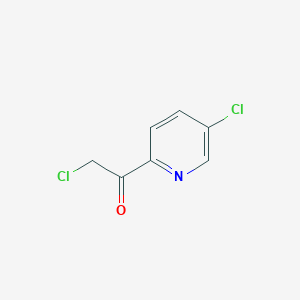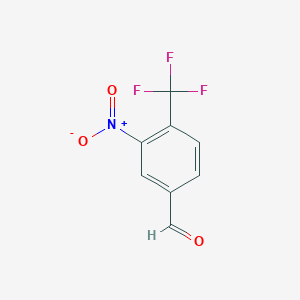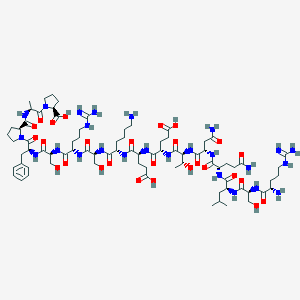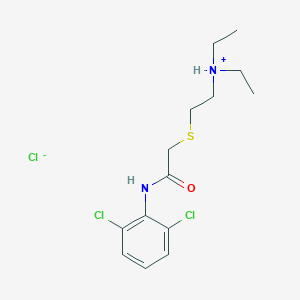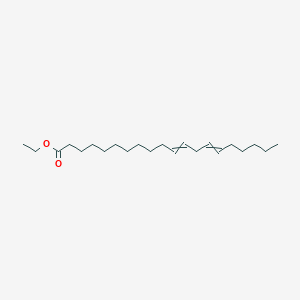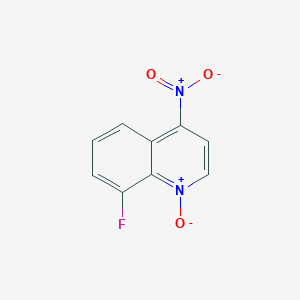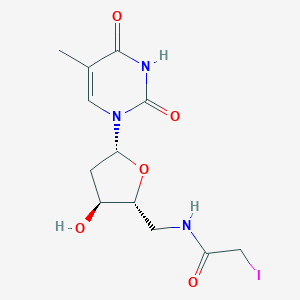
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine, also known as MPAA, is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been shown to modulate the activity of certain ion channels, which could contribute to its analgesic and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which could have implications for the treatment of cancer. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been shown to exhibit anti-inflammatory and analgesic effects, which could have applications in the treatment of pain and inflammation. In addition, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has several advantages for lab experiments, including its high yield and purity, scalability, and cost-effectiveness. However, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine. One potential direction is the development of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine as a new class of antidepressant drugs. Another potential direction is the investigation of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine and its potential applications in medicinal chemistry.
In conclusion, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits significant anticancer, anti-inflammatory, and analgesic activities and has been investigated for its potential as a new class of antidepressant drugs. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has several advantages for lab experiments, including its high yield and purity, scalability, and cost-effectiveness. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine involves the reaction of m-methoxyphenylacetic acid with propylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium borohydride to obtain 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine in high yield and purity. The synthesis method has been optimized to produce 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine in a scalable and cost-effective manner.
Applications De Recherche Scientifique
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer, anti-inflammatory, and analgesic activities. 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has also been investigated for its potential as a new class of antidepressant drugs. In addition, 3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine has been studied for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Propriétés
Numéro CAS |
19832-48-5 |
|---|---|
Nom du produit |
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine |
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-4-9-16(11-17(12-16)15(18)5-2)13-7-6-8-14(10-13)19-3/h6-8,10H,4-5,9,11-12H2,1-3H3 |
Clé InChI |
ZDVKSHKJWZEZDJ-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)CC)C2=CC(=CC=C2)OC |
SMILES canonique |
CCCC1(CN(C1)C(=O)CC)C2=CC(=CC=C2)OC |
Autres numéros CAS |
19832-48-5 |
Synonymes |
3-(m-Methoxyphenyl)-1-propionyl-3-propylazetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



